molecular formula C12H15ClN2S B2696286 [4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride CAS No. 1417635-40-5

[4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride

Cat. No. B2696286
CAS RN: 1417635-40-5
M. Wt: 254.78
InChI Key: XXJKHDFWNKWQDU-UHFFFAOYSA-N
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Description

“[4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Pharmacological Potential and Synthesis

  • Histamine H1 Receptor Activities : A study by Walczyński et al. (1999) synthesized 2-substituted thiazol-4-ylethanamines to test their histaminergic H1-receptor activities. Compounds with 2-phenyl substitution showed weak H1-agonistic activity, indicating potential for further exploration in histamine-related pharmacological applications (Walczyński et al., 1999).

  • Antimicrobial Applications : Research by Visagaperumal et al. (2010) involved synthesizing various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluating their antibacterial and antifungal activities. The compounds exhibited variable degrees of antimicrobial activity, demonstrating their potential use in combating microbial infections (Visagaperumal et al., 2010).

  • Anticonvulsant Stereochemistry : Camerman et al. (2005) studied the stereochemical basis for the activity in thiadiazole anticonvulsants. This research highlighted how the molecular structure, including the positioning of phenyl groups, impacts the compounds' anticonvulsant properties, suggesting a methodical approach to designing more effective anticonvulsant drugs (Camerman et al., 2005).

Molecular Docking and Quantum Chemical Calculations

  • Potential COVID-19 Drug Candidates : Abu-Melha et al. (2022) conducted a study on novel series of 1-aryl-N-[4-phenyl-5-(arylazo)thiazol-2-yl)methanimines for their potential as COVID-19 therapeutic agents. Through molecular docking studies, the compounds showed enhanced binding affinity to the receptor, indicating their promising role in COVID-19 treatment strategies (Abu-Melha et al., 2022).

  • Quantum Chemical Studies for Anti-Corrosion : Chaitra et al. (2016) explored the anti-corrosion potential of thiazole hydrazones on mild steel in acidic conditions. The study combined thermodynamic, electrochemical, and quantum chemical methods to demonstrate the efficacy of these compounds as corrosion inhibitors, showcasing a practical application in materials science (Chaitra et al., 2016).

properties

IUPAC Name

[4-(2-phenylethyl)-1,3-thiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c13-8-12-14-11(9-15-12)7-6-10-4-2-1-3-5-10;/h1-5,9H,6-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJKHDFWNKWQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CSC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride

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